Sennoside D
Description
Molecular Formula and Atomic Composition
This compound possesses the molecular formula C₄₂H₄₀O₁₉, representing a complex organic structure with substantial molecular dimensions. The compound exhibits a molecular weight of 848.8 grams per mole, as determined through precise analytical measurements. This molecular composition encompasses forty-two carbon atoms, forty hydrogen atoms, and nineteen oxygen atoms, establishing it as a highly oxygenated organic molecule with significant structural complexity.
The atomic distribution within this compound reflects its glycosidic nature, with the high oxygen content attributable to multiple hydroxyl groups and glucopyranosyl moieties attached to the core bianthracene structure. The carbon framework consists of a bianthracene backbone with various functional group substitutions, while the hydrogen atoms are distributed across aromatic rings, hydroxyl groups, and carbohydrate components. Physical property measurements indicate a density of 1.7 ± 0.1 grams per cubic centimeter, reflecting the compound's substantial molecular packing.
The molecular architecture includes specific functional groups that contribute to its overall chemical behavior. These include glucopyranosyloxy substituents, hydroxyl functionalities, carboxylic acid groups, and ketone moieties that collectively define the compound's chemical reactivity and physical properties. The precise atomic arrangement has been confirmed through various analytical techniques, establishing this compound as a well-characterized chemical entity with defined compositional parameters.
Stereochemical Configuration and Isomeric Forms
This compound exhibits complex stereochemical features with twelve defined stereocenters out of twelve possible positions, indicating complete stereochemical specification. The compound demonstrates the (9R,9'S) configuration at the critical bridging positions, distinguishing it from other sennoside variants through its specific three-dimensional arrangement. This stereochemical assignment reflects the relative orientation of the two anthracene moieties within the bianthracene framework.
The stereochemical configuration of this compound positions it within the heterodimeric sennoside category, consisting of one rhein 8-glucoside molecule and one aloin 8-glucoside molecule linked at position 10. This heterodimeric arrangement contrasts with the homodimeric nature of sennosides A and B, which contain two identical rhein 8-glucoside units. The specific (9R,9'S) configuration represents a diastereomeric relationship between the bridging carbon centers, creating distinct spatial arrangements that influence the compound's overall molecular geometry.
Isomeric relationships within the sennoside family demonstrate that this compound represents one specific stereoisomer among several possible configurations. The compound exists as a diastereomer of sennoside C, which exhibits the (9R,9'R) configuration. These stereochemical differences arise from the rotation around the central carbon-carbon bond connecting the anthracene moieties, creating distinct three-dimensional molecular shapes that cannot interconvert without bond breaking.
The absolute stereochemical assignments have been established through advanced analytical techniques, confirming the specific spatial arrangement of functional groups around each stereogenic center. This precise stereochemical definition ensures reproducible chemical behavior and enables accurate structure-activity relationships to be established for this compound class.
Crystallographic Data and Three-Dimensional Conformational Analysis
Three-dimensional conformational analysis of this compound reveals complex structural features arising from the rotation of anthracene moieties around the central bridging bond. The compound exhibits multiple conformational states with varying interplanar angles between the anthracene rings, ranging from approximately 11.9 to 25.0 degrees depending on the specific conformational arrangement. These conformational variations result from intramolecular interactions between functional groups positioned in different regions of the molecule.
Computational studies have identified several stable conformational states for this compound, with energy differences typically ranging within 1.5 to 1.7 kilocalories per mole. The lowest energy conformations generally correspond to arrangements where the anthracene moieties adopt non-stacking configurations with minimal steric interactions between substituents. Intramolecular hydrogen bonding patterns significantly influence conformational stability, particularly involving interactions between hydroxyl groups and carbonyl functionalities in the molecular structure.
The three-dimensional arrangement includes specific geometric parameters for hydrogen bonding interactions, with typical hydrogen-to-oxygen distances ranging from 1.70 to 1.75 angstroms and oxygen-to-oxygen distances between 2.58 and 2.61 angstroms. Bond angles in the hydrogen bonding network typically measure between 144 and 146 degrees, indicating strong intramolecular interactions that stabilize particular conformational states.
Crystallographic data indicates that this compound exhibits limited conformer generation capabilities due to its large molecular size and multiple stereocenters. The compound's three-dimensional structure demonstrates restricted rotation around the central carbon-carbon bond, with energy barriers preventing facile interconversion between different conformational states under normal conditions. This conformational rigidity contributes to the compound's well-defined structural characteristics and predictable chemical behavior.
Comparative Analysis with Related Sennosides (A, B, C)
Comparative structural analysis reveals fundamental differences between this compound and related sennoside compounds in terms of molecular composition and stereochemical arrangements. Sennoside A exhibits the molecular formula C₄₂H₃₈O₂₀ with a molecular weight of 862.7 grams per mole, differing from this compound through the presence of an additional oxygen atom and reduced hydrogen content. This compositional difference reflects structural variations in functional group arrangements and substitution patterns.
Sennoside B demonstrates identical molecular composition to sennoside A (C₄₂H₃₈O₂₀, 862.7 g/mol) but differs through stereochemical configuration at the bridging positions. While this compound exhibits the (9R,9'S) configuration, sennoside B maintains the same stereochemical pattern, establishing these compounds as structural analogs with similar three-dimensional arrangements. The molecular weight difference between this compound (848.8 g/mol) and sennosides A and B (862.7 g/mol) reflects distinct functional group compositions.
Sennoside C shares the identical molecular formula C₄₂H₄₀O₁₉ and molecular weight of 848.8 grams per mole with this compound, indicating compositional equivalence between these compounds. The fundamental difference lies in stereochemical configuration, with sennoside C exhibiting the (9R,9'R) arrangement compared to this compound's (9R,9'S) configuration. This stereochemical distinction creates diastereomeric relationships that result in different three-dimensional molecular shapes and potentially distinct chemical properties.
Structural classification reveals that sennosides A and B function as homodimeric compounds containing two identical rhein 8-glucoside units, while sennosides C and D represent heterodimeric structures with one rhein 8-glucoside and one aloin 8-glucoside component. This compositional difference establishes this compound within a distinct structural category characterized by asymmetric molecular architecture and unique functional group arrangements compared to the symmetric nature of sennosides A and B.
| Parameter | Sennoside A | Sennoside B | Sennoside C | This compound |
|---|---|---|---|---|
| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ | C₄₂H₄₀O₁₉ | C₄₂H₄₀O₁₉ |
| Molecular Weight (g/mol) | 862.7 | 862.7 | 848.8 | 848.8 |
| Stereochemical Configuration | (9R,9'R) | (9R,9'S) | (9R,9'R) | (9R,9'S) |
| Structural Type | Homodimeric | Homodimeric | Heterodimeric | Heterodimeric |
| Component Units | Two rhein 8-glucoside | Two rhein 8-glucoside | Rhein + aloin 8-glucoside | Rhein + aloin 8-glucoside |
Structure
2D Structure
Properties
IUPAC Name |
(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37271-17-3 | |
| Record name | Sennoside D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37271-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SENNOSIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent-Based Extraction and Initial Enrichment
The foundational step in sennoside preparation involves extracting dried senna leaves with aqueous organic solvents. For example, a 70% ethanol solution (v/w ratio 16:1) at neutral pH effectively solubilizes dianthrone glycosides, including this compound. Subsequent acidification of the extract to pH 2.5–5.5 precipitates calcium-sennoside complexes, which are filtered and dried. However, this process co-precipitates this compound with A/B due to their structural similarities, resulting in a mixture where D constitutes ~2–4% of the total sennoside content.
Macroporous Resin Chromatography
Post-extraction, macroporous adsorption resins (e.g., X-5 or D101) are employed to remove polar impurities. Elution with ethanol-water gradients (10–80% ethanol) partially separates this compound from A/B, but resolution remains insufficient for high-purity D recovery. For instance, a 30% ethanol wash elutes this compound earlier than A/B, but overlapping peaks necessitate further purification.
Advanced Chromatographic Strategies for this compound Isolation
Ion Exchange Chromatography (IEC)
IEC has emerged as a critical tool for separating this compound from co-extracted analogs. A Chinese patent (CN114031654A) details a method using acetate or phosphate buffers (pH 4.0–10.0) with NaCl gradients (0.3–1.5 M) on anion-exchange columns. this compound, with its distinct charge profile, elutes earlier than A/B under these conditions, achieving ~85% purity in laboratory-scale trials. The process involves:
-
Adjusting crude extract conductivity to 2–5 mS/cm below equilibrium buffer.
-
Loading onto a pre-equilibrated column (0.02 M acetate buffer, pH 5.0).
Synthetic Approaches to this compound
Oxidative Dimerization of Rhein-Anthrone Glucosides
Patent CN1037684C discloses a redox-based synthesis route starting from rhein-anthrone-8-glucoside:
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Reduction : Treating Sennoside A/B with sodium dithionite (Na₂S₂O₄) yields rhein-anthrone-8-glucoside.
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Controlled Oxidation : Exposing the anthrone intermediate to oxygen in the presence of activated carbon catalyzes selective dimerization. Adjusting pH (7.5–8.5) and reaction time (4–6 hours) favors this compound formation over A/B.
Reaction Scheme:
This method achieves ~12% this compound yield, with the remainder being A/B isomers.
Comparative Analysis of Preparation Methods
| Method | This compound Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solvent Extraction | 2–4% | ≤40% | High | Low |
| Ion Exchange Chromatography | 1.2–1.8% | 85% | Moderate | Moderate |
| Oxidative Synthesis | 10–12% | 90% | Low | High |
Data synthesized from patents CN114031654A, CN113861250B, and CN1037684C.
Degradation and Stability Considerations
This compound exhibits heightened sensitivity to light and heat compared to A/B. Storage of crude extracts above 25°C accelerates D degradation into monoanthrones, reducing recoverable yields by 15–20% over six months. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions: Sennoside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound leads to the formation of anthrone derivatives.
Hydrolysis: Hydrolysis of this compound results in the formation of aglycones and sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down this compound into its constituent parts.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone derivatives.
Hydrolysis: Aglycones and sugar moieties.
Scientific Research Applications
Pharmacological Properties
Sennoside D exhibits various pharmacological effects that make it a subject of interest in medical research:
- Laxative Effects : this compound is primarily known for its role as a laxative. It acts by stimulating peristalsis in the intestines, promoting bowel movements. This property is utilized in treating constipation and is commonly found in over-the-counter laxative formulations .
- Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, which highlights its potential as a natural antimicrobial agent .
- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections .
- Anti-tumor Potential : Preliminary studies suggest that this compound may have anti-cancer properties. It has been observed to inhibit tumor growth and metastasis in certain cancer cell lines, thus warranting further exploration as a potential anti-cancer therapeutic .
Therapeutic Uses
The therapeutic applications of this compound extend beyond its laxative effects:
- Weight Management : Due to its laxative properties, this compound is sometimes included in weight loss products. However, long-term use for this purpose raises concerns about safety and potential side effects .
- Hepatoprotective Effects : Some studies indicate that this compound may offer protective effects on liver function, making it a candidate for further research in hepatology .
Case Studies and Clinical Evidence
Several case studies have documented the effects and applications of this compound:
- Laxative Protocols : A clinical study compared bowel protocols using sennosides with and without additional agents. Results indicated that patients using sennosides experienced varying degrees of efficacy, with some reporting adverse effects such as diarrhea .
- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi. For instance, it was effective against Streptococcus pneumoniae and several fungal strains, suggesting its potential use in treating infections .
- Safety Profile : Reports of adverse reactions associated with sennosides highlight the importance of monitoring their use. Cases of allergic reactions and gastrointestinal disturbances have been documented, emphasizing the need for cautious administration under medical supervision .
Research Findings
Recent research has focused on the mechanisms underlying the pharmacological effects of this compound:
- Mechanism of Action : Studies suggest that this compound may exert its laxative effect by enhancing intestinal motility through interactions with specific receptors in the gut .
- Metabolism Studies : Investigations into how this compound is metabolized in humans reveal that it is converted into active metabolites by gut microbiota, which may contribute to its therapeutic effects .
Mechanism of Action
Sennoside D exerts its effects primarily through its action on the intestines. It is metabolized by gut bacteria into active metabolites, including rheinanthrone. These metabolites stimulate the intestinal mucosa, leading to increased peristaltic activity and bowel movements. The molecular targets involved include cyclooxygenase 2 (COX2) and prostaglandin E2 (PGE2), which play a role in the inflammatory response and intestinal motility .
Comparison with Similar Compounds
Structural Differences
| Compound | Anthrone Composition | Glycosylation Pattern | Key Structural Features |
|---|---|---|---|
| Sennoside D | Rhein + Aloe-emodin anthrone | Diglucosylated | Heterodianthrone with mixed anthrone units |
| Sennoside A | Rhein + Rhein anthrone | Diglucosylated | Homodianthrone with symmetric Rhein units |
| Sennoside B | Rhein + Rhein anthrone | Monoglucosylated | Homodianthrone with asymmetric glucosylation |
| Sennoside C | Rhein + Aloe-emodin anthrone | Monoglucosylated | Heterodianthrone, similar to D but fewer sugars |
Laxative Effects
- Sennosides A/B: Metabolized by gut microbiota to Rheinanthrone, stimulating colonic motility and fluid secretion . Sennoside A+B formulations are clinically validated for bowel cleansing, comparable to polyethylene glycol (PEG) .
- This compound: Limited data on laxative activity.
Gastroprotective Effects
- Sennosides A/B: Inhibit gastric H+/K+-ATPase (proton pump), increase prostaglandin E2 (PGE2), and reduce gastric acid secretion (pH ↑, total acidity ↓) .
- This compound: No reported gastroprotective or ulcer-healing effects.
Antiviral Activity
- Sennosides A/B: Bind HIV-1 capsid protein (CA) hexamers, accelerating assembly (IC50: 14.3–16.7 μM) .
- This compound: No antiviral studies identified.
Pharmacokinetics and Metabolism
- Sennosides A/B: Hydrolyzed by intestinal β-glucosidases to active aglycones (e.g., Rheinanthrone) .
- This compound: Metabolism uncharacterized.
Analytical Methods and Quantification
- Key Insight: this compound is underrepresented in analytical protocols, complicating its quantification in herbal products .
Biological Activity
Sennoside D is a natural compound primarily derived from the Senna plant, known for its laxative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a dianthrone glycoside, consisting of two rhein moieties linked by a glycosidic bond. Its chemical structure contributes to its biological activity, particularly in gastrointestinal functions. The compound is part of a larger family of sennosides that include Sennosides A, B, and C, each with varying degrees of efficacy and safety profiles.
Pharmacological Effects
The biological activities of this compound have been studied extensively. Key effects include:
- Laxative Activity : this compound acts as a stimulant laxative by promoting peristalsis in the intestines. It is converted into active metabolites by gut microbiota, enhancing bowel movements through increased secretion of water and electrolytes into the intestine .
- Antioxidant Properties : Recent studies suggest that this compound exhibits antioxidant effects, potentially reducing oxidative stress in various tissues. This action may contribute to its protective effects against gastrointestinal damage .
- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses in the gut .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Gut Microbiota Modulation : this compound influences gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogenic species. This modulation is crucial for maintaining intestinal health and function .
- Stimulation of Mucosal Secretion : The compound enhances mucosal secretion in the intestines, which aids in stool passage and hydration. This effect is vital for its laxative properties .
- Interaction with Ion Channels : this compound may interact with ion channels in the intestinal epithelium, facilitating electrolyte movement and fluid secretion into the lumen .
Toxicity and Safety Profile
While this compound is generally considered safe when used appropriately, some studies have reported potential side effects associated with excessive use:
- Renal Effects : Long-term administration has been linked to renal pigment deposition and slight hyperplasia in animal studies. However, these changes were reversible upon cessation of treatment .
- Gastrointestinal Disturbances : High doses may lead to diarrhea or cramping due to overstimulation of intestinal motility .
Case Studies and Clinical Applications
Several clinical studies have highlighted the therapeutic potential of this compound:
- Chronic Constipation Treatment : In a randomized controlled trial involving patients with chronic constipation, this compound significantly improved bowel frequency compared to placebo .
- Irritable Bowel Syndrome (IBS) : A study indicated that patients with IBS experienced relief from symptoms when treated with this compound, attributed to its laxative and anti-inflammatory properties .
- Weight Management : Research suggests that Sennosides may assist in weight management by modulating gut microbiota and enhancing metabolic processes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Effect Observed | Methodology | Results |
|---|---|---|---|
| Le et al., 2019 | Laxative Effect | In vivo (mice) | Increased bowel movements |
| Chen et al., 1999 | Anti-inflammatory | In vivo (rats) | Reduced cytokine levels |
| Ma et al., 2020 | Gut Microbiota Modulation | In vitro & In vivo | Improved microbial diversity |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Sennoside D in plant extracts, and how are they validated?
- Methodology : High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are standard methods. HPTLC protocols involve sample preparation, mobile phase optimization, and validation via calibration curves for accuracy and reproducibility. For HPLC, reverse-phase C18 columns with UV detection at 254 nm are commonly used, requiring validation of linearity, limit of detection (LOD), and precision .
Q. How does the growth stage of Cassia angustifolia influence this compound content?
- Experimental Design : Leaf samples should be collected at 90, 110, and 130 days after sowing (DAS) and analyzed post-harvest. Studies show younger leaves (90 DAS) may have higher Sennoside content, but optimal yield depends on balancing biomass and metabolite concentration. Use asymmetrical factorial designs with multiple replications to account for variability .
Q. What model systems are appropriate for preliminary screening of this compound’s bioactivity?
- Approach : In vitro cell lines like Jurkat (HIV-1 inhibition studies) and AGS gastric cells (gastroprotective assays) are validated models. Dose-response curves (e.g., 50–100 μM) and controls (e.g., Zidovudine for antiviral assays) are critical. Ensure cell viability assays (MTT/WST-1) are parallelly conducted to rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize extraction protocols to minimize this compound degradation during storage?
- Methodological Framework : Test packaging materials (black polythene vs. aluminum bags) and storage durations (1–6 months) under controlled humidity. Use accelerated stability studies (40°C/75% RH) with periodic HPTLC analysis. Degradation kinetics can be modeled using Arrhenius equations to predict shelf-life .
Q. What strategies resolve contradictions in reported mechanisms of this compound’s pharmacological action?
- Data Analysis : Conduct systematic reviews to identify variables (e.g., dosage, cell type, assay endpoints) causing discrepancies. For example, conflicting HIV-1 inhibition results may arise from differences in viral strains (e.g., HIV-1 IIIB vs. clinical isolates). Use time-of-addition assays to pinpoint target stages (e.g., reverse transcription vs. integration) .
Q. How can in silico approaches enhance the study of this compound’s structure-activity relationships?
- Computational Workflow : Perform molecular docking (AutoDock Vina) against targets like HIV-1 reverse transcriptase (PDB: 1RT2) or cyclooxygenase-2 (COX-2). Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues). Compare results with Sennoside A/B to identify moiety-specific interactions .
Q. What experimental designs address batch-to-batch variability in this compound isolation from plant sources?
- Quality Control : Implement Design of Experiments (DoE) to optimize extraction parameters (solvent polarity, temperature, time). Use Principal Component Analysis (PCA) on HPTLC/HPLC datasets to identify critical variables. Include reference standards (e.g., USP this compound) for inter-laboratory reproducibility .
Data Interpretation and Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s gastroprotective vs. laxative effects?
- Critical Analysis : Contextualize dose-dependent effects: low doses (≤50 μM) may upregulate prostaglandin E2 (PGE2) in gastric cells (protective), while high doses (>100 μM) induce laxation via colonic motility. Use dual-model systems (e.g., AGS cells + rodent ileum assays) to disentangle mechanisms .
Q. What statistical methods are robust for analyzing non-linear this compound bioactivity trends?
- Statistical Tools : Apply non-parametric tests (Kruskal-Wallis) for non-normal data. For dose-response curves, use four-parameter logistic models (EC50 calculation). Address outliers with Grubbs’ test or leverage mixed-effects models for clustered data (e.g., plant replicates) .
Tables for Key Methodological Comparisons
| Storage Condition | This compound Stability |
|---|---|
| Black polythene | Retains >90% after 6 months |
| Transparent polythene | Degrades 30% by 3 months |
| Aluminum bags | Retains >95% after 6 months |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
